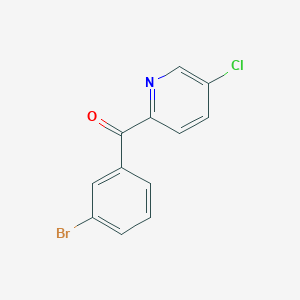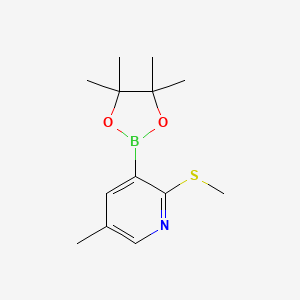![molecular formula C18H19BrO3 B14031357 Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)
Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to one of the phenyl rings, and an ethyl ester group attached to a hydroxybutanoate moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate typically involves the following steps:
Esterification: The brominated biphenyl is then reacted with ethyl acrylate in the presence of a palladium catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxybutanoate moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate involves its interaction with specific molecular targets. The bromine atom and the hydroxybutanoate moiety play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate is unique due to the combination of its brominated biphenyl structure and the hydroxybutanoate moiety. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds.
Properties
Molecular Formula |
C18H19BrO3 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
ethyl 3-[4-(4-bromophenyl)phenyl]-3-hydroxybutanoate |
InChI |
InChI=1S/C18H19BrO3/c1-3-22-17(20)12-18(2,21)15-8-4-13(5-9-15)14-6-10-16(19)11-7-14/h4-11,21H,3,12H2,1-2H3 |
InChI Key |
FXBUWJODPKIBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


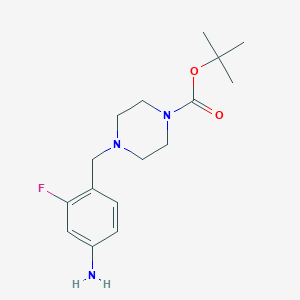



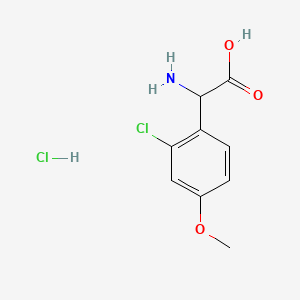
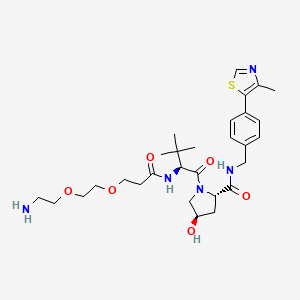
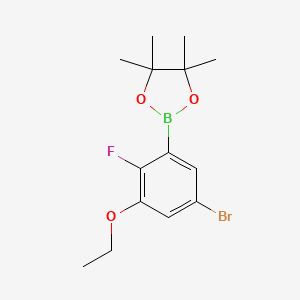
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
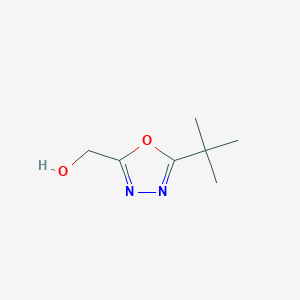

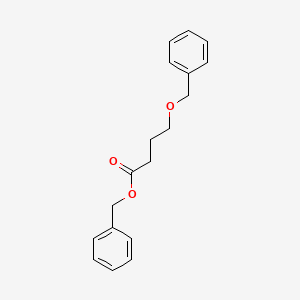
![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)
